molecular formula C12H18BrNO2 B1655867 2-[4-(3-Bromophenoxy)butylamino]ethanol CAS No. 435288-71-4

2-[4-(3-Bromophenoxy)butylamino]ethanol

Cat. No.: B1655867
CAS No.: 435288-71-4
M. Wt: 288.18 g/mol
InChI Key: JQISPQFZWCNURG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-Bromophenoxy)butylamino]ethanol is an alkanolamine derivative characterized by a butyl chain bearing both a 3-bromophenoxy group and an ethanolamine moiety. The bromophenoxy substituent introduces unique electronic and steric effects, which may influence its physicochemical properties and reactivity compared to simpler alkanolamines.

Properties

CAS No.

435288-71-4

Molecular Formula

C12H18BrNO2

Molecular Weight

288.18 g/mol

IUPAC Name

2-[4-(3-bromophenoxy)butylamino]ethanol

InChI

InChI=1S/C12H18BrNO2/c13-11-4-3-5-12(10-11)16-9-2-1-6-14-7-8-15/h3-5,10,14-15H,1-2,6-9H2

InChI Key

JQISPQFZWCNURG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)OCCCCNCCO

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCCCNCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural analogs and their properties:

Compound Name CAS Number Key Substituents Applications/Properties Safety Profile
2-(Butylamino)ethanol 111-75-5 Butylamine + ethanol CO₂ capture, corrosion inhibition Not specified in evidence
2-(Ethylamino)ethanol - Ethylamine + ethanol CO₂ capture Likely low acute toxicity
2-(Isopropylamino)ethanol - Isopropylamine + ethanol CO₂ capture Likely low acute toxicity
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 9036-19-5 Bulky tert-butylphenoxy + ethoxy R&D use (specifics unspecified) Acute toxicity (Category 4), eye damage (Category 1)
Phenylethanolamine A - Nitrophenyl + methoxy substituents β-agonist (pharmaceutical) High toxicity (similar to β-agonists)

Key Comparisons

Physicochemical Properties
  • Lipophilicity and Solubility: The bromophenoxy group in 2-[4-(3-Bromophenoxy)butylamino]ethanol enhances lipophilicity compared to 2-(butylamino)ethanol, likely reducing aqueous solubility. This contrasts with 2-(ethylamino)ethanol, which has higher polarity due to its shorter alkyl chain .

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